molecular formula C19H25N3O5 B2800757 4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021025-00-2

4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2800757
CAS No.: 1021025-00-2
M. Wt: 375.425
InChI Key: PSBLGBKSFWBCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a fused pyrrole-pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 3-ethoxypropyl chain at position 4. These substituents enhance solubility and modulate interactions with biological targets, particularly in anticancer applications . Pyrrolo[3,4-d]pyrimidines are structurally distinct from pyrrolo[2,3-d]pyrimidines (e.g., compound 3 in ) due to the positioning of the pyrrole ring relative to the pyrimidine moiety, which impacts conformational stability and target binding .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-4-27-9-5-8-22-11-13-16(18(22)23)17(21-19(24)20-13)12-6-7-14(25-2)15(10-12)26-3/h6-7,10,17H,4-5,8-9,11H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBLGBKSFWBCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1021025-00-2) is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available data regarding its biological activity, including antitumor properties and mechanism of action.

  • Molecular Weight : 375.44 g/mol
  • Molecular Formula : C19H24N2O4
  • Structure : The compound features a pyrrolo[3,4-d]pyrimidine core with substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives possess a range of biological activities, particularly in oncology. The compound has been evaluated for its potential as an anticancer agent.

Antitumor Activity

  • Mechanism of Action :
    • The compound is hypothesized to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
    • Additionally, it may interfere with folate-dependent pathways that are essential for nucleotide biosynthesis.
  • In Vitro Studies :
    • In vitro assays have demonstrated that similar compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant cytotoxicity against various cancer cell lines. For instance, related derivatives showed IC50 values in the low nanomolar range against human leukemia cells .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds:

StudyCompoundActivityIC50 (nM)Notes
6-Arylthio-2,4-diamino derivativesDHFR inhibition66Potent against human DHFR
Pyrrolo[2,3-d]pyrimidinesCytotoxicity against CCRF-CEM cells<100Effective against resistant cell lines
Analogous pyrrolo compoundsAntitumor efficacyVariesDemonstrated selective toxicity

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR and FT-IR spectroscopy are employed for structural characterization:

  • NMR Spectroscopy : Characteristic peaks corresponding to the pyrrole NH and carbonyl groups are observed.
  • FT-IR Spectroscopy : Key absorption bands indicate the presence of functional groups associated with the pyrrolo structure.

Scientific Research Applications

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit a range of pharmacological properties:

  • Antitumor Activity :
    • Pyrrolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the structure-activity relationship (SAR) of various derivatives and their effectiveness against different cancer cell lines, suggesting that modifications to the pyrimidine core can enhance antitumor properties .
  • Inhibition of Protein Kinases :
    • Some derivatives have shown promise as inhibitors of specific protein kinases involved in cancer progression. The inhibition mechanism often involves binding to the ATP-binding site of the kinase, thus preventing its activity .
  • Neuroprotective Effects :
    • Research has indicated that certain pyrrolo[3,4-d]pyrimidines may possess neuroprotective properties. These compounds are being explored for their potential in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of pyrrolo[3,4-d]pyrimidines typically involves multi-step organic reactions. The synthesis pathways often include cyclization reactions that form the pyrimidine ring. For instance:

  • General Synthetic Route :
    • Starting from readily available aromatic precursors, nucleophilic substitutions and cyclization reactions are employed to construct the desired pyrrolo[3,4-d]pyrimidine framework .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

  • Anticancer Studies :
    • A notable study involved synthesizing a series of pyrrolo[3,4-d]pyrimidine derivatives and evaluating their cytotoxic effects on human cancer cell lines. The results demonstrated significant inhibition of cell growth with certain derivatives outperforming standard chemotherapeutic agents .
  • Kinase Inhibition :
    • Another research effort focused on the development of pyrrolo[3,4-d]pyrimidines as selective inhibitors for specific kinases associated with cancer signaling pathways. These studies provided insights into the binding affinities and selectivity profiles of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, biological activity, and mechanisms of action.

Table 1: Comparative Analysis of Pyrrolo[3,4-d]Pyrimidine Derivatives
Compound Name/ID Structural Features IC50 (HepG2 Cells) Key Biological Findings
Target Compound 4-(3,4-dimethoxyphenyl), 6-(3-ethoxypropyl) 1.71 μM Potent cytotoxicity; substituents enhance membrane permeability and target affinity .
Compound 4j () 4-(2-hydroxyphenyl), 6-(4-methoxyphenyl) Not reported Hydroxyl group may improve hydrogen bonding but reduces lipophilicity .
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) () 4-(4-chlorophenyl), 6-(4-methoxybenzyl) Not reported Chlorine substituent enhances electron-withdrawing effects, potentially stabilizing interactions .
Table 2: Comparison with Pyrrolo[2,3-d]Pyrimidine Derivatives
Compound Name/ID Structural Features IC50 (HepG2 Cells) Mechanism of Action
Compound 3 () 1,2,3-triazole-pyrrolo[2,3-d]pyrimidine hybrid 2.03 μM Induces G2/M cell cycle arrest and apoptosis; triazole enhances DNA intercalation .
Benzo[f]indole-4,9-dione derivatives () Fused indole-naphthoquinone core Variable Broad antineoplastic activity via redox cycling and topoisomerase inhibition .

Key Findings

Substituent Effects :

  • The 3-ethoxypropyl chain in the target compound improves pharmacokinetic properties compared to the 4-methoxybenzyl group in , which may restrict cellular uptake due to steric hindrance .
  • 3,4-Dimethoxyphenyl substitution confers higher potency (IC50 = 1.71 μM) than 2-hydroxyphenyl (Compound 4j), suggesting methoxy groups optimize hydrophobic interactions in HepG2 cells .

Core Structure Differences :

  • Pyrrolo[3,4-d]pyrimidines (target compound) exhibit distinct binding modes compared to pyrrolo[2,3-d]pyrimidines (Compound 3). The latter’s triazole moiety enhances apoptosis induction but has a marginally higher IC50 (2.03 μM vs. 1.71 μM) .

Spiro Derivatives: Spiro pyrrolo[3,4-d]pyrimidines () show unique conformational rigidity, enabling selective COX-2 inhibition (IC50 = 0.89 μM vs. COX-1 IC50 = 5.12 μM). This contrasts with the non-spiro target compound, which lacks cyclooxygenase activity .

Contradictions and Limitations

  • While the target compound’s IC50 is superior to most analogues, its apoptotic mechanism remains uncharacterized compared to Compound 3’s well-documented G2/M arrest .
  • and lack quantitative cytotoxicity data, limiting direct efficacy comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.